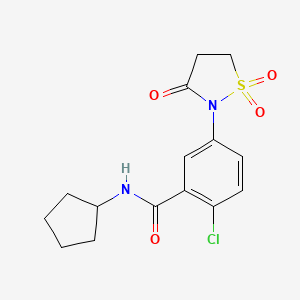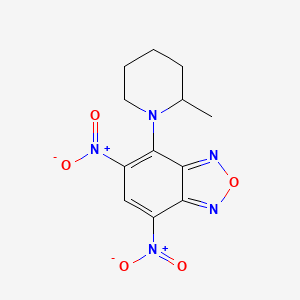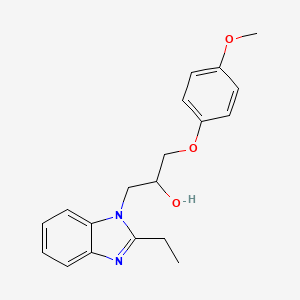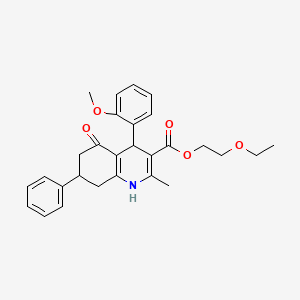![molecular formula C14H15FN2O3S2 B4972452 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the survival, proliferation, and differentiation of immune cells.
作用機序
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are a type of immune cell that produce antibodies to fight infections. By inhibiting BTK, this compound can block the activation and proliferation of B-cells, leading to the suppression of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to effectively inhibit the activity of BTK in various types of cells, including cancer cells and immune cells. In addition, it has been shown to suppress the proliferation and survival of cancer cells, as well as the activation and proliferation of immune cells.
実験室実験の利点と制限
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has several advantages as a research tool for studying the role of BTK in cancer and autoimmune diseases. It is a highly selective inhibitor of BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, it has been shown to be effective in suppressing the activity of BTK in various types of cells, making it a versatile tool for studying the role of BTK in different contexts.
However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans are still being evaluated. In addition, its high selectivity for BTK may limit its usefulness in studying other signaling pathways that contribute to cancer and autoimmune diseases.
将来の方向性
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of focus is the optimization of this compound and other BTK inhibitors for clinical use, including the identification of biomarkers that can predict patient response and the development of strategies to overcome resistance to BTK inhibition. Finally, there is also potential for the use of this compound in other disease contexts, such as viral infections and inflammatory disorders.
合成法
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has been described in several research articles. In brief, it involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiomorpholine to form the corresponding thiomorpholide intermediate. This intermediate is then reacted with 2-thienylmethylamine to form the desired product, which is further purified by column chromatography.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, as well as in suppressing the activity of immune cells that contribute to autoimmune diseases.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S2/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNLZBKWMWGTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)


![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)


![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
![1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)

